molecular formula C12H13N3O2 B2557835 13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione CAS No. 1798663-89-4

13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione

Cat. No.: B2557835
CAS No.: 1798663-89-4
M. Wt: 231.255
InChI Key: WDHUXFHNWXKSAU-UHFFFAOYSA-N
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Description

13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a combination of diazatricyclic and amino functionalities, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclic ketones can be subjected to cyclization reactions in the presence of catalysts like Lewis acids or bases. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts like acids or bases.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
  • 1,2,3,11a-Tetrahydro-10H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11-dione
  • 10H-benzo[f]pyrrolidino[2,1-c]1,4-diazaperhydroepine-5,11-dione

Uniqueness

13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione stands out due to its specific tricyclic structure and the presence of an amino group, which confer unique reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-7-3-4-9-8(6-7)12(17)15-5-1-2-10(15)11(16)14-9/h3-4,6,10H,1-2,5,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHUXFHNWXKSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)N)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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